1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 839685-95-9
VCID: VC21367967
InChI: InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3
SMILES: CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C18H20ClFN2O3S
Molecular Weight: 398.9g/mol

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

CAS No.: 839685-95-9

Cat. No.: VC21367967

Molecular Formula: C18H20ClFN2O3S

Molecular Weight: 398.9g/mol

* For research use only. Not for human or veterinary use.

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine - 839685-95-9

Specification

CAS No. 839685-95-9
Molecular Formula C18H20ClFN2O3S
Molecular Weight 398.9g/mol
IUPAC Name 1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Standard InChI InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3
Standard InChI Key ALIFEHLWIUKRBK-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Introduction

Structural Characteristics and Chemical Properties

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine belongs to the chemical class of sulfonylpiperazines, which are characterized by a sulfonyl group connecting a piperazine ring to another moiety. This compound specifically features a 5-chloro-2-ethoxyphenyl group attached to the sulfonyl moiety and a 2-fluorophenyl group linked to the piperazine nitrogen.

Molecular Information

Based on the chemical name and structure, the following properties can be determined:

PropertyValue
Molecular FormulaC₁₈H₂₀ClFN₂O₃S
Molecular Weight398.88 g/mol
Structural ElementsPiperazine core, sulfonyl bridge, chloro-ethoxyphenyl group, fluorophenyl group
Functional GroupsEther, sulfonyl, piperazine, halides (Cl, F)

The compound shares structural similarities with 1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine, which has a reported molecular weight of 398.88 g/mol and formula C₁₈H₂₀ClFN₂O₃S . The key difference is in the positioning of substituents, with our target compound having 2-fluorophenyl instead of 5-fluoro-2-methoxyphenyl, and 5-chloro-2-ethoxyphenyl instead of 5-chloro-2-methylphenyl groups.

PropertyPredicted ValueBasis
Physical StateSolid at room temperatureBased on similar piperazine derivatives
Melting Point120-160°CApproximated from similar compounds like compound 7e (120-124°C)
SolubilitySoluble in organic solvents (DMSO, chloroform); limited water solubilityBased on comparable sulfonylpiperazines
AppearanceOff-white to pale yellow crystalline solidTypical for this class of compounds
LogP3.5-4.5Estimated based on structure and similar compounds

Synthetic Approaches and Preparation Methods

General Synthetic Route

The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine likely follows established pathways for sulfonylpiperazine preparation. A typical synthetic route would involve:

  • Preparation of the appropriate sulfonyl chloride (5-chloro-2-ethoxyphenylsulfonyl chloride)

  • Nucleophilic substitution reaction with 1-(2-fluorophenyl)piperazine

This approach aligns with the synthetic methods described for similar compounds in the literature, such as the preparation of compound 7e (1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine) .

Detailed Reaction Scheme

The synthesis would typically proceed as follows:

  • Preparation of 5-chloro-2-ethoxyphenylsulfonyl chloride from the corresponding sulfonic acid or via chlorosulfonation of 1-chloro-4-ethoxybenzene

  • Reaction of the sulfonyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dry benzene or dichloromethane)

  • Purification by recrystallization or column chromatography

Similar to related compounds, the reaction is expected to have good to excellent yields (typically 70-80%) .

Analytical Profile and Characterization

Spectroscopic Data

Based on structural features and data from similar compounds, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

TypeExpected Signals
¹H NMR- Ethoxy group: triplet (~1.2-1.4 ppm, 3H) and quartet (~3.9-4.1 ppm, 2H)
- Piperazine protons: broad signals (~2.3-3.3 ppm, 8H)
- Aromatic protons: complex patterns (~6.8-8.0 ppm, 7H)
¹³C NMR- Ethoxy carbon signals: ~14 and ~64 ppm
- Piperazine carbons: ~45-51 ppm
- Aromatic carbons: ~115-160 ppm
- Carbon adjacent to F: doublet due to C-F coupling
- Carbon adjacent to Cl: shifted downfield

Mass Spectrometry

ParameterExpected Value
Molecular Ionm/z 398.09 [M+H]⁺
Fragment IonsLoss of ethyl group, piperazine fragmentation patterns
Isotope PatternCharacteristic pattern due to Cl and S atoms

IR Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3050-3000
Aliphatic C-H stretch2980-2850
S=O stretching (sulfonyl)1350-1310 and 1160-1120
C-O stretch (ethoxy)1270-1230
C-F stretch1400-1000
C-Cl stretch800-600
Piperazine ring1150-1050
Potential ActivityStructural BasisConfidence Level
Serotonin Receptor Binding2-Fluorophenyl piperazine moietyHigh
Anticancer ActivitySulfonylpiperazine scaffoldModerate
Antimicrobial PropertiesHalogenated aromatic ringsModerate
Enzyme InhibitionSulfonyl linkageModerate
VEGFR2 Tyrosine Kinase InhibitionPhenylpiperazine skeletonLow

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds provide insight into how specific structural modifications might affect the properties of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine:

CompoundStructural DifferencesPotential Impact on Properties
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine - 4-fluorophenyl vs. 2-fluorophenyl
- Additional methyl groups
- No chloro substituent
May alter receptor selectivity and metabolic stability
1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine - Position reversal of sulfonyl group
- Methyl instead of ethoxy
- Different fluorine position
Could affect binding mode and physicochemical properties
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine - Thiophene ring vs. phenyl
- Bromo vs. fluoro
- Position differences
Likely results in different electronic properties and binding characteristics
1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine - Bis(fluorophenyl)methyl vs. fluorophenyl
- Nitrophenyl vs. chloro-ethoxyphenyl
Significantly different structure with potentially different biological target selectivity

Key Structure-Property Relationships

Based on the analysis of related compounds, several structure-property relationships can be inferred:

  • The position of the fluorine atom (2-position vs. 4-position) on the phenyl ring connected to the piperazine can significantly impact receptor binding selectivity, particularly for serotonin receptors .

  • The nature of the substituent on the phenyl ring attached to the sulfonyl group (ethoxy vs. methyl) may influence both physicochemical properties and target selectivity .

  • The presence of the chloro substituent likely enhances lipophilicity and may contribute to increased metabolic stability compared to non-halogenated analogs .

Future Research Directions and Applications

Suggested Experimental Studies

Based on the structural features and the properties of related compounds, the following experimental studies would be valuable for further characterization of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine:

  • Comprehensive binding assays against a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes

  • Evaluation of anticancer activity against various cancer cell lines, with special attention to those where similar piperazine derivatives have shown efficacy

  • Investigation of potential antimicrobial properties against a range of bacterial and fungal pathogens

  • Metabolic stability studies and pharmacokinetic profiling to determine the impact of the halogen substituents

  • Crystallographic studies to determine the three-dimensional structure and potential binding modes with biological targets

Application AreaPotential UseRationale
Medicinal ChemistryDevelopment of CNS-active drugsStructural similarity to known serotonin receptor ligands
Cancer ResearchNovel anticancer agentsSimilar to piperazine derivatives with demonstrated antiproliferative effects
Pharmaceutical IndustryBuilding block for drug discoveryVersatile scaffold with potential for further modifications
Biochemical ToolsReceptor probesPotential selective binding to specific receptor subtypes

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